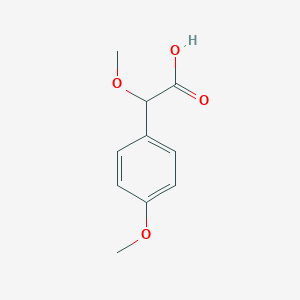![molecular formula C11H15NO3 B3097292 Benzyl N-[(2R)-2-hydroxypropyl]carbamate CAS No. 130793-70-3](/img/structure/B3097292.png)
Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Descripción general
Descripción
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is an organic compound with the CAS Number: 130793-70-3 . It has a molecular weight of 209.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.24 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found.Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The compound has been utilized in synthetic chemistry, particularly in the context of catalysis. For example, its reaction with a catalytic mixture in the presence of Au(I) leads to the formation of oxygen heterocycles and piperidine derivatives, showcasing its utility in intramolecular hydroamination and hydroalkoxylation reactions to form heterocyclic compounds with high selectivity (Zhang et al., 2006). Such reactions are crucial for the synthesis of complex organic molecules that can have pharmaceutical applications.
Drug Delivery Systems
The compound's derivatives have been explored as potential drug delivery systems. N-(Substituted 2-hydroxyphenyl)carbamates and N-(substituted 2-hydroxypropyl)carbamates based on active benzoxazolones and oxazolidinones, respectively, have been synthesized and evaluated as mutual prodrugs of acetaminophen, revealing insights into their hydrolysis mechanisms in various pH conditions, which is significant for controlled drug release (Vigroux et al., 1995).
Mechanistic Insights in Chemical Reactions
Research has also focused on understanding the mechanistic aspects of reactions involving carbamates. For instance, studies on the Mannich-type condensation involving benzyl carbamate have provided valuable insights into the synthesis of phosphonic derivatives and their mass spectrometric fragmentation, contributing to the broader understanding of reaction mechanisms and the stability of reaction intermediates (Cai et al., 2007).
Mecanismo De Acción
Target of Action
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis .
Biochemical Pathways
As a carbamate, it likely plays a role in peptide synthesis pathways, where it protects amine groups from unwanted reactions .
Result of Action
As a carbamate, it likely contributes to the successful synthesis of peptides by protecting amine groups .
Análisis Bioquímico
Biochemical Properties
It is known that carbamates, a class of compounds to which Benzyl N-[(2R)-2-hydroxypropyl]carbamate belongs, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .
Cellular Effects
It is known that carbamates can interact with various cellular processes, particularly those involving amines .
Molecular Mechanism
As a carbamate, it may interact with amines in a way that influences their function
Propiedades
IUPAC Name |
benzyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3097218.png)
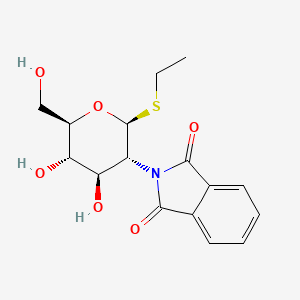
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)
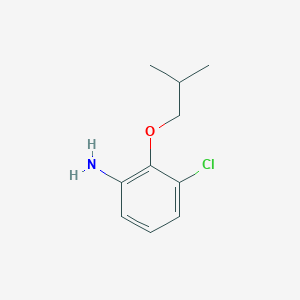
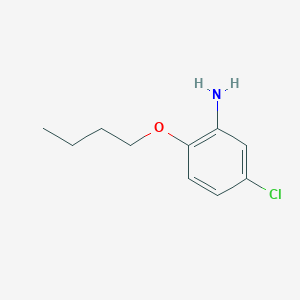

![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)

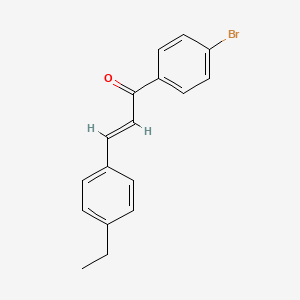
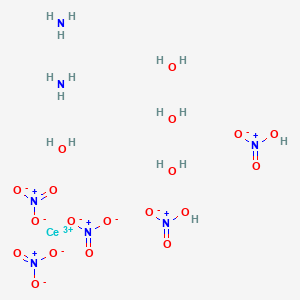
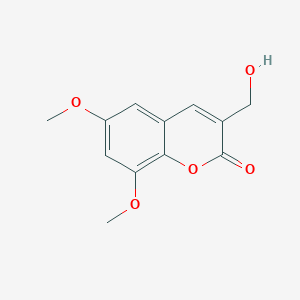
![Imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B3097305.png)

